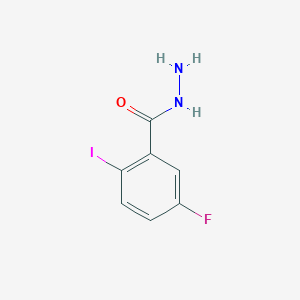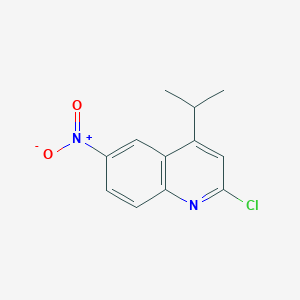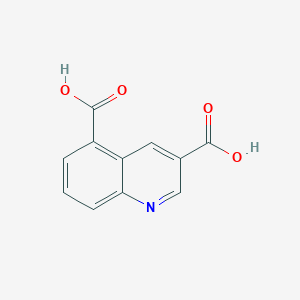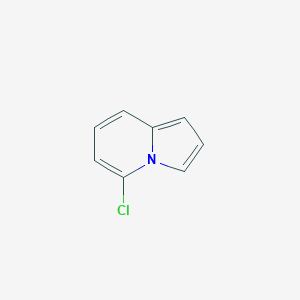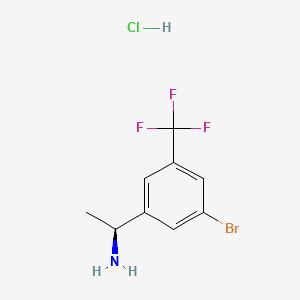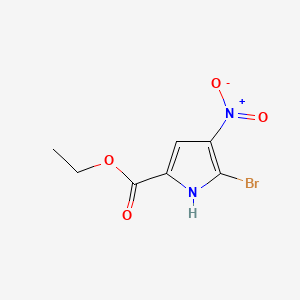
4-(5-Oxopyrrolidin-2-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Oxopyrrolidin-2-yl)benzaldehyde is an organic compound with the molecular formula C11H11NO2 It features a benzaldehyde moiety attached to a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Oxopyrrolidin-2-yl)benzaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde derivatives with pyrrolidinone under specific conditions. For instance, the diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate can be used to obtain functionalized pyrrolidinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(5-Oxopyrrolidin-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 4-(5-Oxopyrrolidin-2-yl)benzoic acid.
Reduction: 4-(5-Oxopyrrolidin-2-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
科学的研究の応用
4-(5-Oxopyrrolidin-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 4-(5-Oxopyrrolidin-2-yl)benzaldehyde largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pyrrolidinone ring can enhance binding affinity and selectivity towards these targets .
類似化合物との比較
Similar Compounds
- 4-(2-Oxopyrrolidin-1-yl)benzaldehyde
- 2-(5-Oxopyrrolidin-2-yl)acetic acid
- (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate
Uniqueness
4-(5-Oxopyrrolidin-2-yl)benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzaldehyde and pyrrolidinone moieties allows for a wide range of chemical modifications and applications, making it a versatile compound in various research fields .
特性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
4-(5-oxopyrrolidin-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H11NO2/c13-7-8-1-3-9(4-2-8)10-5-6-11(14)12-10/h1-4,7,10H,5-6H2,(H,12,14) |
InChIキー |
NPGFKHXOOBPXRG-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC1C2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B13661084.png)
